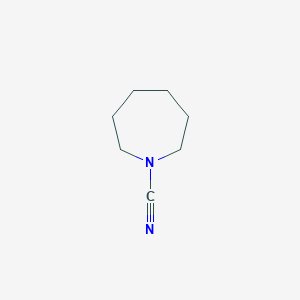

Azepane-1-carbonitrile

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H12N2 |

|---|---|

Molecular Weight |

124.18 g/mol |

IUPAC Name |

azepane-1-carbonitrile |

InChI |

InChI=1S/C7H12N2/c8-7-9-5-3-1-2-4-6-9/h1-6H2 |

InChI Key |

CMIGYELBZZWTBE-UHFFFAOYSA-N |

Canonical SMILES |

C1CCCN(CC1)C#N |

Origin of Product |

United States |

Synthetic Methodologies for Azepane 1 Carbonitrile and Its Derivatives

Strategies for Azepane Ring Construction

The formation of the azepane ring can be achieved through various synthetic routes, each offering distinct advantages in terms of substrate scope, efficiency, and stereocontrol. These methods can be broadly categorized into cyclization reactions, ring expansion of smaller heterocyclic precursors, and other specialized protocols.

Cyclization Reactions for Azepane Scaffolds

Direct cyclization of acyclic precursors is a fundamental approach to azepane synthesis. Several methods have been developed to facilitate this often-challenging 7-endo cyclization.

One notable method is the silyl-aza-Prins cyclization , which constructs seven-membered nitrogen heterocycles from allylsilyl amines. acs.orgnih.gov This process can yield trans-azepanes with high diastereoselectivity. The outcome of the reaction is notably dependent on the Lewis acid catalyst employed; for instance, indium(III) chloride promotes the formation of azepanes, while other catalysts may lead to different heterocyclic products. acs.orgnih.gov A variation of this method utilizes iron(III) salts as sustainable catalysts to mediate the cyclization, forming a C-N, a C-C, and an endocyclic double bond in a single step under mild conditions. nih.govacs.org

Another approach involves a copper(I)-catalyzed tandem amination/cyclization of functionalized allenynes with amines, which provides an efficient route to functionalized azepine derivatives. nih.gov This method is particularly useful for preparing trifluoromethyl-substituted azepin-2-carboxylates. nih.gov

Researchers have also developed a migration-annulation protocol initiated by an α-imino rhodium carbene. This method involves a formal 1,3-migration of hydroxy and acyloxy groups, followed by selective annulation to efficiently produce azepane derivatives.

Table 1: Overview of Selected Cyclization Reactions for Azepane Synthesis

| Reaction Type | Key Reagents/Catalysts | Primary Product Type | Key Features |

|---|---|---|---|

| Silyl-aza-Prins Cyclization | InCl₃ or Fe(III) salts | trans-Azepanes, Tetrahydroazepines | High diastereoselectivity; catalyst-dependent outcome. acs.orgnih.govnih.govacs.org |

| Tandem Amination/Cyclization | Cu(I) catalyst | Functionalized Azepines | Efficient for fluorinated derivatives. nih.gov |

| Migration-Annulation | Rh-carbene | Azepane derivatives | Involves 1,3-migration of functional groups. |

Ring Expansion Approaches from Precursor Heterocycles

Ring expansion of more readily available five- or six-membered heterocycles is a powerful strategy for synthesizing azepanes. This approach circumvents the often-unfavorable kinetics of direct seven-membered ring formation.

A recently developed strategy involves the photochemical dearomative ring expansion of nitroarenes . nih.gov Mediated by blue light, this method transforms a six-membered benzenoid framework into a seven-membered ring system, which can then be hydrogenated to yield complex azepanes in two steps. nih.gov Similarly, diastereomerically pure azepane derivatives can be prepared with excellent stereoselectivity and regioselectivity through the ring expansion of piperidines . rsc.org

Another innovative method is the intramolecular Ullmann-type annulation/rearrangement cascade . This copper(I)-promoted reaction transforms 5-arylpyrrolidine-2-carboxylates into functionalized 1H-benzo[b]azepine-2-carboxylates. researchgate.netnih.govresearchgate.net The reaction proceeds under microwave activation and can produce both racemic and optically active products in good yields. nih.gov

The tandem Staudinger/aza-Wittig-mediated ring expansion of 6-azido sugars offers a pathway to polyhydroxylated azepanes. nih.gov This reaction sequence provides a versatile method for constructing complex, functionalized azepane cores. scispace.com Furthermore, a base-mediated thermal ring-expansion of 3-substituted 7,7-dihalo-2-azabicyclo[4.1.0]heptanes can produce enantiomerically pure 2,3-dihydro-1H-azepines. rsc.org

Reductive Amination and Epoxide Ring Opening Protocols

Intramolecular reductive amination and epoxide ring-opening are key strategies for the final cyclization step in the synthesis of many azepane derivatives, particularly those derived from carbohydrates.

Intramolecular reductive amination (RA) is frequently used to form the azepane ring. researchgate.net For instance, a novel stereoselective synthesis of pentahydroxyazepane iminosugars relies on an osmium-catalyzed aminohydroxylation followed by a subsequent intramolecular RA to afford the desired azepane. nih.govacs.org This method is also a key step in chemoenzymatic strategies, where imine reductases are used for asymmetric reductive amination to generate enantioenriched 2-aryl azepanes. acs.org A protocol involving oxidative ring-opening of cycloalkenes followed by a ring-closing double reductive amination provides access to various functionalized saturated azaheterocycles, including azepane β-amino acid derivatives. thieme-connect.com

Epoxide ring-opening is another crucial method for introducing the nitrogen atom and setting up the subsequent cyclization. khanacademy.orgnih.govyoutube.comyoutube.com The regioselective ring opening of carbohydrate-derived bis-epoxides by amines is a common approach for accessing polyhydroxyazepanes. nih.gov The inherent ring strain of epoxides makes them highly reactive towards nucleophiles like amines, facilitating the construction of the acyclic precursor needed for the final ring closure. nih.gov

Ring-Closing Metathesis (RCM) in Azepane Synthesis

Ring-closing metathesis (RCM) has emerged as a powerful and widely used tool for the synthesis of unsaturated rings, including the seven-membered azepane scaffold. This reaction typically involves the intramolecular metathesis of two terminal alkenes, catalyzed by ruthenium or molybdenum complexes.

RCM is particularly valuable for the synthesis of polyhydroxylated azepanes from diene precursors derived from sugars. nih.gov It has also been applied to prepare 2,3-dihydro-[1H]-2-benzazepines, which can be further functionalized. A related strategy, ring-closing enyne metathesis (RCEYM) , has been employed to construct 7,5-fused azabicycloalkane amino acids, creating a diene moiety on the seven-membered lactam ring that allows for further functionalization.

Alkene-Nitrone Cycloaddition and Staudinger Aza-Wittig Reactions

Cycloaddition reactions and tandem reaction sequences involving the Staudinger and aza-Wittig reactions provide sophisticated routes to the azepane core.

The intramolecular alkene-nitrone cycloaddition is a valuable method for constructing the azepane ring system, as demonstrated in the synthesis of a trihydroxylated azepane from D-arabinose. researchgate.net This cycloaddition reaction forms bicyclic isoxazolidine intermediates that can be further elaborated to the desired azepane. researchgate.netnih.govfigshare.comresearchgate.net

The Staudinger/intramolecular aza-Wittig reaction is a powerful tandem sequence for forming nitrogen-containing heterocycles. semanticscholar.orgsemanticscholar.orgresearchgate.netmdpi.comrsc.orgnih.govnih.gov This reaction has been applied to the synthesis of the hexahydroazepine core of natural products like balanol. scispace.com The process involves the reaction of an azide with a phosphine to form an iminophosphorane (the Staudinger reaction), which then undergoes an intramolecular reaction with a carbonyl group (the aza-Wittig reaction) to form a cyclic imine that can be subsequently reduced to the azepane. scispace.com

Table 2: Comparison of RCM and Cycloaddition/Tandem Reaction Strategies

| Methodology | Key Transformation | Typical Precursor | Resulting Azepane Feature |

|---|---|---|---|

| Ring-Closing Metathesis (RCM) | Intramolecular alkene metathesis | Acyclic diene | Unsaturated (alkene) |

| Alkene-Nitrone Cycloaddition | [3+2] Cycloaddition | Alkenyl nitrone | Initially forms a bicyclic isoxazolidine |

| Staudinger/Aza-Wittig Reaction | Tandem iminophosphorane formation and intramolecular cyclization | Azido-aldehyde/ketone | Initially forms a cyclic imine |

Diels-Alder Reactions for Azepine Ring Formation

The Diels-Alder reaction, a [4+2] cycloaddition, and its hetero-variant are powerful tools for the construction of six-membered rings. nih.gov While not a direct method for forming the seven-membered azepane ring, it is crucial for synthesizing precursors that can be converted to azepines. google.com

For example, methods have been disclosed for preparing azepines through a multistep synthesis that incorporates a Diels-Alder reaction to build a key intermediate. Furthermore, enantiomerically pure 2,3-dihydro-1H-azepines can themselves act as dienes in highly stereoselective hetero-Diels-Alder cycloadditions with various dienophiles, leading to more complex fused ring systems. rsc.orgslideshare.net This reactivity highlights the utility of the azepine core as a scaffold for further synthetic elaboration. rsc.orgslideshare.net

Functionalization and Derivatization Approaches

The functionalization of the azepane ring is a key step in the synthesis of complex molecules. Researchers have developed a variety of methods to introduce functional groups with high selectivity and to manage the reactivity of the azepane nitrogen.

Introduction of Carbonitrile Moiety

The direct introduction of a carbonitrile group onto the nitrogen atom of the azepane ring is a straightforward and effective method for creating Azepane-1-carbonitrile. One established method involves the reaction of hexahydroazepine (azepane) with cyanogen bromide in the presence of an aqueous solution of sodium hydroxide. prepchem.com This reaction, known as cyanation, directly attaches the nitrile group to the ring's nitrogen atom, yielding the target compound. prepchem.com

Stereoselective Synthesis and Chiral Induction

Achieving stereochemical control is paramount when synthesizing bioactive molecules. Several advanced strategies have been developed to produce stereochemically pure azepane derivatives, which can serve as precursors to chiral this compound.

Ring Expansion: Diastereomerically pure azepane derivatives can be prepared with excellent yield and complete stereoselectivity through the strategic ring expansion of piperidines. rsc.orgresearchgate.net This method provides a reliable way to construct the seven-membered ring while maintaining stereochemical integrity. rsc.orgresearchgate.net

Cyclization Reactions: The silyl-aza-Prins cyclization is another powerful technique that yields trans-azepanes in high yields with good to excellent diastereoselectivity. acs.org The choice of Lewis acid catalyst is critical, as it can influence the reaction's outcome. acs.org

Catalytic Aminohydroxylation: For heavily hydroxylated azepanes, an osmium-catalyzed tethered aminohydroxylation reaction offers a novel approach. nih.govacs.org This strategy forms a new C–N bond with complete control over both region and stereochemistry, leading to the synthesis of pentahydroxyazepane iminosugars. nih.govacs.org

Asymmetric Allylic Alkylation: Molybdenum-catalyzed asymmetric allylic alkylation has been successfully employed to construct highly enantioenriched intermediates that can be further elaborated to access chiral azepane derivatives. acs.org

Table 1: Stereoselective Methodologies for Azepane Synthesis

| Synthetic Strategy | Key Reagents/Catalyst | Stereochemical Outcome | Reference |

|---|---|---|---|

| Piperidine (B6355638) Ring Expansion | Varies by substrate | Exclusive stereoselectivity and regioselectivity | rsc.orgresearchgate.net |

| Silyl-aza-Prins Cyclization | InCl₃ (Lewis Acid) | High diastereoselectivity (trans-azepanes) | acs.org |

| Osmium-Catalyzed Aminohydroxylation | Osmium catalyst | Complete regio- and stereocontrol | nih.govacs.org |

| Asymmetric Allylic Alkylation | Molybdenum catalyst | Excellent enantioselectivity | acs.org |

Protecting Group Strategies for Azepane Functionalities

In multi-step syntheses involving the azepane scaffold, the secondary amine is often reactive under various conditions. Protecting groups are temporarily attached to the nitrogen to prevent unwanted side reactions. organic-chemistry.org The selection of a suitable protecting group is crucial and depends on its stability under specific reaction conditions and the ease of its removal. jocpr.com

Common strategies for protecting secondary amines like azepane involve converting them into carbamates, such as Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) derivatives. organic-chemistry.org These groups decrease the nucleophilicity of the nitrogen atom, allowing for selective reactions to occur at other positions on the molecule. organic-chemistry.org An effective protecting group strategy, including the use of orthogonal protecting groups that can be removed under different conditions, is essential for the efficient synthesis of complex azepane-containing molecules. organic-chemistry.orgjocpr.com While minimizing the use of protecting groups is a goal for ideal synthesis to reduce steps and waste, they remain a critical tool in complex synthetic pathways. researchgate.net

Regio- and Diastereoselective Functionalization of Azepanes

The precise placement of functional groups on the azepane ring is critical for modulating the biological activity of its derivatives. Methodologies that control both the position (regioselectivity) and the 3D orientation (diastereoselectivity) of new substituents are highly valuable.

One notable approach is the late-stage oxidation of tetrahydroazepines to access densely functionalized oxo-azepines. mdpi.comresearchgate.net The hydroboration of tetrahydroazepine precursors proceeds with diastereoselectivity, yielding specific regioisomeric azepanols. mdpi.comresearchgate.net While this step can produce a mixture of regioisomers, the selectivity can be moderately improved by using a rhodium catalyst. mdpi.comresearchgate.net The resulting azepanols can then be oxidized to the corresponding oxo-azepines, providing versatile building blocks for more complex molecules. mdpi.comresearchgate.net Similarly, piperidine ring expansion strategies have been shown to produce diastereomerically pure azepane derivatives with exclusive regioselectivity. rsc.org

Advanced and Specialized Synthetic Protocols

Modern synthetic chemistry has introduced advanced, metal-catalyzed methods for constructing the azepane core, offering novel pathways with high efficiency and functional group tolerance.

Metal-Catalyzed Synthetic Routes (e.g., Palladium-Catalyzed C-N Bond Cleavage)

Metal catalysts, particularly palladium and copper, play a pivotal role in the construction of C-C and C-N bonds, which are fundamental to the synthesis of nitrogen-containing heterocycles. rsc.org

A key advanced strategy is the palladium-catalyzed cleavage of a C-N bond in 3-alkylidenepyrrolidines, which enables a skeletal reconstruction. acs.org This process involves the in situ formation of an allyl-palladium intermediate that undergoes a cascade [5 + 2] cycloaddition, efficiently constructing the seven-membered azepine scaffold with 100% atom economy. acs.org

Other palladium-catalyzed reactions are also prominent:

Double Amination-Cyclization: This reaction synthesizes 5H-dipyrido[4,3-b] mdpi.comazepine compounds in a one-step process. researchgate.net

Carbonylative Coupling: N,N-bis(methanesulfonyl)amides can be used as substrates in palladium-catalyzed carbonylative coupling reactions with arylboronic acids, proceeding through C-N bond cleavage to form unsymmetrical aryl ketones. researchgate.net

Copper catalysts also provide efficient routes to azepine derivatives:

Tandem Amination/Cyclization: A Cu(I)-catalyzed tandem reaction of functionalized allenynes with primary and secondary amines has been developed for the selective preparation of trifluoromethyl-substituted azepin-2-carboxylates. nih.gov

Table 2: Examples of Metal-Catalyzed Routes to Azepine/Azepane Scaffolds

| Catalyst System | Reaction Type | Key Transformation | Reference |

|---|---|---|---|

| Palladium (Pd) | C-N Bond Cleavage / [5+2] Cycloaddition | Skeletal reconstruction of pyrrolidines to azepines | acs.org |

| Palladium (Pd(OAc)₂) | Double Amination-Cyclization | Formation of tricyclic azepine systems | researchgate.net |

| Copper (Cu(I)) | Tandem Amination/Cyclization | Synthesis of functionalized azepines from allenynes | nih.gov |

| Palladium (Pd) | Carbonylative Coupling | C-N bond cleavage of amides for ketone synthesis | researchgate.net |

Photoenzymatic Synthesis of Chiral Azepanes

A novel and efficient approach to synthesizing chiral azepanes involves a one-pot photoenzymatic process that combines photochemical oxyfunctionalization with enzymatic catalysis. This method provides a mild and operationally simple route to chiral N-Boc-4-amino/hydroxy-azepanes, which can be further functionalized to yield chiral derivatives of this compound.

The synthesis begins with a photochemical oxyfunctionalization of an N-protected azepane, which is favored at distal C-H positions. This step is followed by a stereoselective enzymatic transamination or carbonyl reduction to introduce chirality. This chemoenzymatic cascade has been shown to achieve high conversions and excellent enantiomeric excess. acs.org

A key advantage of this methodology is the ability to perform the reaction sequence in a single pot, which enhances efficiency and reduces waste. For instance, the photo-oxygenation of N-Boc-azepane can be carried out in an aqueous acetonitrile solution, followed by in-situ Boc-protection. The subsequent enzymatic step, such as a transamination catalyzed by an amine-transaminase (ATA) or a reduction catalyzed by a keto reductase (KRED), can proceed in the same vessel after adjusting the reaction conditions. acs.org

The general reaction scheme for this one-pot photoenzymatic conversion is summarized in the table below:

| Step | Reaction | Reagents and Conditions | Key Outcome |

| 1 | Photochemical Oxyfunctionalization | N-protected azepane, 365 nm irradiation | Introduction of a carbonyl group at the 4-position |

| 2 | In-situ Protection | Boc₂O, NaOH | Formation of N-Boc-azepan-4-one |

| 3 | Enzymatic Conversion | Amine-transaminase (ATA) or Keto reductase (KRED) | Stereoselective formation of chiral N-Boc-4-amino-azepane or N-Boc-4-hydroxy-azepane |

This photoenzymatic strategy represents a significant advancement in the synthesis of chiral azepanes, providing access to valuable building blocks with high enantiopurity. The resulting chiral protected amino- or hydroxy-azepanes can then be subjected to N-cyanation to afford the final chiral this compound derivatives.

Solid-Phase Synthesis Techniques for Azepine Heterocycles

Solid-phase synthesis offers a powerful platform for the combinatorial synthesis of heterocyclic compounds, including azepane derivatives. This methodology allows for the efficient construction of libraries of compounds through simplified purification processes and the potential for automation. nih.govorganic-chemistry.org The core principle of solid-phase synthesis involves anchoring a starting material to an insoluble polymer support and carrying out a sequence of reactions, with excess reagents and byproducts being removed by simple filtration. nih.govorganic-chemistry.org

While the solid-phase synthesis of seven-membered rings like azepanes can be challenging due to slower cyclization kinetics, various strategies have been developed to overcome this limitation. nih.gov These often involve cyclization/cleavage approaches, where the final cyclization step simultaneously releases the desired heterocycle from the solid support. This "traceless" strategy is advantageous as it often results in high purity of the final product, since only the correctly cyclized molecule is cleaved from the resin. nih.gov

The synthesis of N-substituted azepanes on a solid support can be envisioned through several routes. One common approach is to utilize a resin-bound amino acid or a linear peptide as a scaffold. For the synthesis of azepane derivatives, a linear precursor containing the necessary functionalities for intramolecular cyclization would be assembled on the solid support.

A general workflow for the solid-phase synthesis of an azepane derivative is outlined below:

| Step | Description | Common Resins/Reagents |

| 1 | Loading | A suitable starting material (e.g., an amino acid) is attached to a solid support like Wang or Rink amide resin. |

| 2 | Elongation | The peptide chain or linear precursor is built up through sequential coupling reactions. |

| 3 | Cyclization | An intramolecular cyclization reaction is performed to form the seven-membered azepane ring. This can be promoted by a variety of reagents. |

| 4 | Cleavage | The final azepane derivative is cleaved from the solid support, often using strong acids like trifluoroacetic acid (TFA). |

Following the cleavage from the solid support, the resulting azepane derivative can be N-cyanated in solution to yield this compound. Alternatively, the N-cyanation step could potentially be performed while the molecule is still attached to the resin, provided the reagents are compatible with the solid support and linker. Common methods for the N-cyanation of secondary amines, such as using cyanogen bromide or less toxic alternatives like trichloroacetonitrile or an oxidative cyanation with TMSCN and bleach, could be adapted for this purpose. nih.govresearchgate.net

The solid-phase approach is particularly valuable for generating libraries of substituted this compound derivatives for screening purposes in drug discovery. nih.gov

Reactivity and Mechanistic Investigations of Azepane 1 Carbonitrile Systems

General Chemical Transformations of Azepane-1-carbonitrile

This compound, a saturated seven-membered heterocyclic compound, serves as a versatile intermediate in organic synthesis. The reactivity of this molecule is primarily centered around the cyano group and the nitrogen atom of the azepane ring.

One of the fundamental transformations of the cyano group is its reduction . Catalytic hydrogenation or treatment with reducing agents like lithium aluminum hydride can convert the nitrile functionality into a primary amine, yielding (azepan-1-yl)methanamine. This transformation is a key step in the synthesis of more complex molecules where a methylene (B1212753) spacer between the azepane ring and an amino group is desired.

The nitrogen atom of the azepane ring retains its nucleophilic character, allowing it to participate in various reactions. For instance, it can be quaternized with alkyl halides, leading to the formation of quaternary ammonium (B1175870) salts. The reactivity of the N-cyano group can also be exploited in other synthetic manipulations, although specific examples for this compound are not extensively documented in readily available literature.

Hydrolysis of the cyano group can also be achieved under acidic or basic conditions, which would lead to the formation of azepane-1-carboxamide (B1599105) and subsequently azepane-1-carboxylic acid. These transformations provide pathways to other functionalized azepane derivatives.

Valence Isomerization Studies of Azepine Derivatives

While this compound is a saturated system, its unsaturated counterpart, azepine, and its derivatives exhibit rich and complex reactivity, particularly in the realm of valence isomerization and pericyclic reactions. slideshare.net Azepines are seven-membered heterocyclic compounds containing a nitrogen atom and exist in non-planar chair and boat conformations due to the instability of the planar form. slideshare.net

A classic example of valence isomerization in this family of compounds is the equilibrium between azepines and their corresponding azanorcaradiene valence tautomers. This equilibrium is influenced by the substituents on the ring, the solvent, and the temperature. The insertion of a singlet nitrene into a benzene (B151609) ring is a common method for synthesizing azepines, proceeding through a concerted cycloaddition reaction that forms an azanorcaradiene intermediate, which then rearranges to the more stable azepine. slideshare.net

Cycloaddition Reactivity as 2π, 4π, and 6π Components

Azepine derivatives can participate in cycloaddition reactions in several ways, acting as 2π, 4π, or 6π components depending on the reaction partner and conditions.

As 4π components (Diels-Alder Reactions): 1H-azepines can function as dienes in Diels-Alder reactions. For example, they react with dienophiles like N-phenylmaleimide or dimethyl acetylenedicarboxylate. The outcome of these reactions can be complex, sometimes leading to rearranged products.

As 6π components: Azepines can also participate as 6π components in [6+2] and [6+4] cycloaddition reactions, although these are less common. These reactions provide a powerful tool for the construction of complex bicyclic and polycyclic systems.

The table below summarizes some of the cycloaddition reactions of azepine derivatives.

| Reaction Type | Azepine Component | Reactant | Product Type |

| [4+2] Cycloaddition | 1H-Azepine (as diene) | N-phenylmaleimide | Bicyclic adduct |

| [4+2] Cycloaddition | 1H-Azepine (as diene) | Dimethyl acetylenedicarboxylate | Bicyclic adduct |

Photochemical Rearrangements of Azepine Scaffolds

The photochemistry of azepines is a particularly fascinating area of study, leading to a variety of skeletal rearrangements. slideshare.net Upon irradiation, azepines can undergo electrocyclization and other pericyclic reactions, resulting in the formation of bicyclic and cage-like structures. slideshare.net

For example, the irradiation of substituted 1H-azepines can lead to the formation of Dewar benzene-like structures or other valence isomers. The specific products formed are highly dependent on the substitution pattern on the azepine ring and the wavelength of light used. Irradiation of 2-methyl-1H-azepine selectively yields a 4,7-ring closure product, while irradiation of 3-methyl-1H-azepine gives two different four-membered ring products in a 1:1 ratio. slideshare.net

These photochemical transformations are often reversible, with the bicyclic products reverting to the original azepine structure upon heating. This photochromic behavior is a subject of ongoing research.

Reaction Mechanism Elucidation in Azepane Chemistry

Understanding the detailed mechanisms of reactions involving the azepane core is crucial for controlling reaction outcomes and designing new synthetic methodologies. A combination of spectroscopic and kinetic studies is often employed to elucidate these pathways.

Spectroscopic Methodologies for Mechanistic Pathway Determination

Modern spectroscopic techniques are indispensable tools for identifying reactive intermediates and determining the sequence of bond-forming and bond-breaking events in a reaction mechanism.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are fundamental for characterizing the structures of starting materials, intermediates, and products. In-situ NMR, where the reaction is monitored directly in the NMR tube, can provide real-time information about the concentrations of different species, allowing for the determination of reaction kinetics.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for monitoring the disappearance of starting material functional groups and the appearance of product functional groups. For example, in the reduction of this compound, the disappearance of the nitrile stretch (around 2200-2300 cm⁻¹) and the appearance of N-H stretches (around 3300-3500 cm⁻¹) of the resulting amine can be followed.

Mass Spectrometry (MS): MS is used to determine the molecular weight of products and intermediates. Techniques like Electrospray Ionization (ESI-MS) can be used to detect and characterize transient charged species in a reaction mixture.

The following table outlines the application of these spectroscopic methods.

| Spectroscopic Method | Information Gained | Application in Azepane Chemistry |

| NMR Spectroscopy | Structural information, reaction kinetics | Monitoring the conversion of reactants to products in real-time. |

| IR Spectroscopy | Functional group analysis | Tracking changes in key functional groups during a reaction. |

| Mass Spectrometry | Molecular weight determination | Identifying products and intermediates by their mass-to-charge ratio. |

Isotope Effect Studies in Reaction Mechanisms

Isotope effect studies, particularly the kinetic isotope effect (KIE), are a powerful tool for probing the rate-determining step of a reaction and understanding the nature of the transition state. This involves replacing an atom in the reactant with one of its heavier isotopes (e.g., replacing hydrogen with deuterium) and measuring the effect on the reaction rate.

If the bond to the isotopically labeled atom is broken or formed in the rate-determining step, a significant change in the reaction rate is typically observed. For reactions involving azepanes, deuterium (B1214612) labeling can be used to study mechanisms of C-H bond activation, proton transfers, and elimination reactions.

For instance, in a hypothetical deprotonation reaction at the carbon adjacent to the nitrogen in an azepane derivative, replacing the hydrogen at that position with deuterium would be expected to slow down the reaction if that C-H bond is broken in the rate-determining step. The magnitude of the KIE can provide detailed information about the geometry of the transition state.

While specific KIE studies on this compound are not widely reported, the principles are broadly applicable to understanding the mechanisms of reactions involving the azepane scaffold.

Investigation of Key Catalytic and Reaction Intermediates

The investigation into the key catalytic and reaction intermediates in chemical transformations involving this compound is a complex area of study, primarily due to the compound's specific reactivity profile. While direct studies on this compound are limited, mechanistic insights can be drawn from related systems involving N-cyano compounds and the broader field of nitrile chemistry.

In transition metal-catalyzed reactions, the coordination of the nitrile group to the metal center is a critical initial step. For instance, in reactions analogous to those involving other nitriles, it is proposed that this compound could form η¹- or η²-nitrile complexes with transition metals such as nickel, palladium, or copper. These intermediates are often transient and challenging to isolate but are considered crucial for the subsequent activation of the molecule.

One plausible reaction pathway for the functionalization of this compound involves the formation of amidine intermediates. In the presence of a Lewis acid catalyst like zinc(II), the nitrile carbon of this compound becomes more electrophilic. This activation facilitates the nucleophilic attack by a secondary amine, leading to the formation of a coordinated amidine species. The general mechanism for such a transformation is depicted below:

Table 1: Proposed Intermediates in Zinc(II)-Catalyzed Amidine Formation from this compound

| Step | Intermediate | Description |

|---|---|---|

| 1 | [Zn(II)-N≡C-Azepane] Complex | The Lewis acidic zinc(II) ion coordinates to the nitrogen atom of the nitrile group, increasing its electrophilicity. |

| 2 | Tetrahedral Intermediate | A nucleophilic amine attacks the activated nitrile carbon, forming a tetrahedral intermediate that remains coordinated to the zinc center. |

In the context of copper(I)-catalyzed reactions, particularly those involving the synthesis of substituted azepanes, the formation of copper acetylide intermediates has been proposed when reacting with terminal alkynes. While not directly involving pre-formed this compound, these studies suggest that copper-based catalysts can effectively mediate bond-forming reactions at the azepane ring, and similar intermediates could be relevant in cross-coupling reactions starting from a functionalized this compound.

Carbon-Nitrogen Bond Activation Studies

The activation and cleavage of the carbon-nitrogen bond in the N-cyano group of this compound represent a significant synthetic challenge due to the inherent stability of this functionality. Research in this area is still emerging, with much of the understanding extrapolated from studies on other organic nitriles and cyanamides.

Transition metal catalysis is a primary avenue for achieving C-N bond activation. Theoretical and experimental studies on various organic nitriles have shown that low-valent transition metals, particularly nickel(0) complexes, can insert into the C-CN bond via oxidative addition. This process forms a metal(II) cyano-alkyl intermediate, which can then undergo further reactions. For this compound, a similar oxidative addition mechanism is hypothesized:

Table 2: Proposed Steps for Nickel(0)-Catalyzed C-N Bond Activation of this compound

| Step | Reaction | Intermediate |

|---|---|---|

| 1 | Coordination | (L)nNi(0) + N≡C-Azepane ⇌ (L)nNi(0)(η²-N≡C-Azepane) |

| 2 | Oxidative Addition | (L)nNi(0)(η²-N≡C-Azepane) → (L)nNi(II)(CN)(Azepane) |

| 3 | Further Reaction | (L)nNi(II)(CN)(Azepane) + Reagent → Functionalized Azepane + (L)nNi(II)(CN)(X) |

L represents a supporting ligand.

This activation transforms the typically unreactive N-cyano group into a leaving group, enabling the introduction of other functionalities onto the azepane nitrogen. The efficiency and selectivity of this process are highly dependent on the nature of the metal catalyst, the supporting ligands, and the reaction conditions.

Computational studies on related systems, such as the cleavage of the C-N bond in cyanide complexes, suggest that the energetic barrier for this activation can be substantial. The choice of metal and ligands is crucial in lowering this barrier by tuning the electronic properties of the catalytic system. For instance, metals with high-lying d-orbitals are predicted to be more effective in activating the C-N bond through back-donation into the π* orbitals of the nitrile group.

While direct experimental evidence for the C-N bond activation specifically in this compound is scarce, the extensive research on the cleavage of C-CN bonds in other aromatic and aliphatic nitriles provides a solid foundation for predicting its reactivity. snnu.edu.cnresearchgate.netacs.org These studies highlight the potential of using transition metal catalysts to achieve novel transformations of this compound, opening up new synthetic routes to a variety of functionalized azepane derivatives.

Structural Analysis and Spectroscopic Characterization of Azepane 1 Carbonitrile

X-ray Crystallography for Molecular and Supramolecular Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. springernature.comresearchgate.net This technique can provide precise data on bond lengths, bond angles, and torsional angles, revealing the exact conformation of the molecule as it exists in the crystal lattice.

As of this writing, a publicly accessible crystal structure for Azepane-1-carbonitrile has not been reported. However, if such a study were performed, it would offer unparalleled insight into the molecule's structure. It would definitively establish the preferred conformation of the flexible seven-membered azepane ring in the solid state. Furthermore, X-ray analysis would reveal details of the supramolecular structure, including how individual molecules pack together and whether any significant intermolecular interactions, such as dipole-dipole interactions involving the nitrile group, are present.

Configurational and Conformational Assignments of Azepane Systems

The azepane ring is a seven-membered heterocycle known for its significant conformational flexibility. lifechemicals.com Unlike the well-defined chair conformation of cyclohexane (B81311), the azepane ring can exist in an equilibrium of several low-energy conformations, most commonly described as chair and boat-twist-boat forms. The energy barrier between these conformations is relatively low, leading to a dynamic equilibrium at room temperature. rsc.org

For this compound, the specific conformation of the azepane ring is influenced by the electronic and steric properties of the exocyclic N-carbonitrile group. Computational modeling, often used in conjunction with NMR spectroscopy, can predict the relative stabilities of the different conformers. rsc.org The presence of substituents on the azepane ring can bias the equilibrium towards a single major conformation. lifechemicals.comrsc.org The investigation of these conformational preferences is crucial as the three-dimensional shape of azepane-containing molecules is often directly linked to their biological activity in medicinal chemistry applications. lifechemicals.comwikipedia.org

J-based Configuration Analysis

J-based configuration analysis (JBCA) is a powerful NMR spectroscopic method used for determining the relative configuration of acyclic or flexible cyclic systems. mdpi.comencyclopedia.pub This technique, first formalized by Murata and colleagues, relies on the measurement of a set of homonuclear (³J H,H) and heteronuclear (²J H,C, ³J H,C) coupling constants. researchgate.net These coupling constants are highly sensitive to the dihedral angles between coupled nuclei, allowing for the deduction of the predominant conformation and, consequently, the relative stereochemistry of adjacent chiral centers. mdpi.comnih.gov

The core principle of JBCA involves comparing experimentally measured J-coupling values with those predicted for all possible stereoisomers and their corresponding stable rotamers. mdpi.com For a given fragment, the analysis of coupling constants can distinguish between different diastereomeric arrangements, such as erythro and threo or syn and anti. encyclopedia.pub A general workflow involves measuring the relevant coupling constants from NMR spectra and matching them to established values for specific spatial arrangements of atoms. mdpi.com While originally developed for acyclic systems, the principles can be extended to flexible ring systems where multiple conformer equilibria exist. researchgate.net In such cases, computational methods, such as DFT calculations, are often employed to predict theoretical J values for different conformations, which are then compared against experimental data. researchgate.net

The application of JBCA to a flexible seven-membered ring like azepane would require careful measurement of coupling constants around the ring. The Karplus relationship, which correlates three-bond coupling constants (³J) to dihedral angles, is fundamental to this analysis. nih.gov However, the conformational averaging in flexible rings can complicate direct interpretation. Therefore, a combined approach using advanced NMR experiments and computational modeling is often necessary to deconvolute the complex conformational equilibria and assign the relative configuration. researchgate.netnih.gov

Table 1: Representative J-Coupling Constants Used in Configurational Analysis

| Coupling Constant | Type | Typical Application |

|---|---|---|

| ³J H,H | Homonuclear | Correlates with H-C-C-H dihedral angle (Karplus relationship) to determine relative proton positions. |

| ²J H,C | Heteronuclear | Provides information on the geometry and substitution pattern around a C-H bond. |

Chiroptical Property Exploitation in Stereochemical Analysis

Chiroptical spectroscopy provides essential methods for determining the absolute configuration of chiral molecules. mdpi.com Techniques such as Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are particularly powerful for stereochemical analysis, especially when integrated with quantum chemical calculations. mdpi.comnih.govrsc.org

VCD spectroscopy measures the differential absorption of left- and right-circularly polarized infrared light by a chiral molecule. nih.gov Since a VCD spectrum is sensitive to the three-dimensional arrangement of atoms, it serves as a unique fingerprint of a molecule's absolute configuration and its predominant conformation in solution. rsc.orgsemanticscholar.org The modern approach to VCD analysis involves a comparison between the experimental spectrum and the theoretical spectra of possible enantiomers, calculated using methods like Density Functional Theory (DFT). mdpi.comnih.gov A good agreement between the experimental and a calculated spectrum allows for an unambiguous assignment of the absolute configuration. nih.gov This method has been successfully applied to a wide range of molecules, including those with multiple chiral centers and significant conformational flexibility. nih.govmdpi.com For instance, VCD analysis was instrumental in assigning the absolute configuration of a novel binaphthylazepine, a compound class structurally related to azepane derivatives. nih.gov

ECD spectroscopy, which measures the differential absorption of circularly polarized UV-Vis light, is another key chiroptical technique. mdpi.com The Cotton effects observed in an ECD spectrum are dependent on the electronic transitions within the molecule's chromophores as influenced by the chiral environment. mdpi.com Similar to VCD, the combination of experimental ECD spectra with time-dependent DFT (TD-DFT) calculations is a reliable method for assigning the absolute configuration of chiral compounds. mdpi.com The sensitivity of these chiroptical techniques to subtle changes in molecular structure makes them invaluable for the stereochemical elucidation of complex molecules like substituted azepanes. semanticscholar.org

Table 2: Chiroptical Spectroscopy Techniques for Stereochemical Analysis

| Technique | Abbreviation | Principle | Application |

|---|---|---|---|

| Vibrational Circular Dichroism | VCD | Differential absorption of left and right circularly polarized infrared light. | Determination of absolute configuration and conformation of chiral molecules in solution. rsc.org |

Molecular Conformation Studies (e.g., Boat Conformations)

The seven-membered azepane ring is characterized by significant conformational flexibility, which is often crucial for its biological activity. rsc.orglifechemicals.com Unlike the relatively rigid cyclohexane ring, which predominantly adopts a chair conformation, the azepane ring can exist in several low-energy conformations, including chair, twist-chair, boat, and twist-boat forms. researchgate.netmasterorganicchemistry.com The presence of the nitrogen atom and substituents on the ring influences the relative energies of these conformers and the barriers to interconversion.

The study of these conformations typically involves a combination of experimental techniques, such as ¹H NMR spectroscopy, and computational modeling. rsc.org In NMR, the analysis of coupling constants and Nuclear Overhauser Effects (NOEs) can provide insights into the time-averaged conformation of the ring in solution. For example, monofluorination of an azepane ring has been shown to bias the conformational equilibrium toward a single major conformation. rsc.org

Computational methods are used to map the potential energy surface of the azepane ring and identify stable conformers. The boat conformation, analogous to the boat form of cyclohexane, is one of the possible arrangements. masterorganicchemistry.com In the cyclohexane boat, there is no significant angle strain, but it suffers from torsional strain due to eclipsing C-H bonds and steric strain from the "flagpole" interaction between hydrogens at the "prows" of the boat. masterorganicchemistry.com A slight rotation of the bonds can relieve some of this strain, leading to a "twist-boat" conformation. masterorganicchemistry.com Similar conformational principles apply to the azepane ring, although the energy landscape is more complex due to the larger ring size and the presence of the heteroatom. The specific conformation adopted by an azepane derivative can be influenced by intramolecular and intermolecular interactions, such as hydrogen bonds. researchgate.net Understanding the conformational preferences of this compound is essential for interpreting its spectroscopic data and predicting its chemical behavior.

Table 3: Common Conformations of Seven-Membered Rings

| Conformation | Key Structural Features | Associated Strain |

|---|---|---|

| Chair | Analogous to cyclohexane chair, generally a low-energy form. | Low angle and torsional strain. |

| Twist-Chair | A twisted version of the chair, often close in energy. | Strain is intermediate between chair and boat. |

| Boat | Resembles a boat structure. | Torsional strain from eclipsed bonds and potential transannular steric strain (flagpole interactions). masterorganicchemistry.com |

Theoretical and Computational Chemistry of Azepane 1 Carbonitrile

Density Functional Theory (DFT) Applications in Azepane Studies

Density Functional Theory (DFT) has become one of the most popular and versatile methods in computational chemistry due to its favorable balance between accuracy and computational cost. researchgate.net DFT is widely used to study the properties of heterocyclic compounds, including azepanes. nih.govresearchgate.net It allows for the investigation of molecular structure, reactivity descriptors, and spectroscopic properties. nih.gov

The flexible seven-membered ring of azepane can adopt several conformations, and this conformational diversity is often crucial for its biological activity. lifechemicals.commq.edu.au DFT calculations are a powerful tool for performing a holistic conformational analysis of the azepane ring. researchgate.net Studies on the parent azepane and its derivatives have revealed that they generally prefer chair, twist-chair, or twist-boat conformations. nih.govresearchgate.net

For the azepane ring system, high-level electronic structure calculations have consistently identified the twist-chair conformation as the most stable, or lowest energy, form. nih.govresearchgate.net The chair conformation is often found to be a transition state between other conformations rather than a stable minimum. nih.govresearchgate.net DFT calculations can map the potential energy surface of the molecule, identifying the energy minima corresponding to stable conformers and the energy barriers between them. This analysis is critical for understanding the dynamic behavior of the azepane ring in different environments. mq.edu.au

| Conformation | Relative Stability | Role |

|---|---|---|

| Twist-Chair | Most Stable (Global Minimum) | Predominant conformer |

| Chair | Less Stable | Often a transition state |

| Boat | The presence of heteroatoms can lower the relative energy of boat conformations compared to chair forms. nih.govresearchgate.net |

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for predicting the electronic absorption spectra (UV-Vis) of molecules. nih.govnih.gov This approach calculates the vertical excitation energies from the ground state to various excited states and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. nih.gov

The theoretical prediction of the UV-Vis spectrum for Azepane-1-carbonitrile would involve the following steps:

Geometry Optimization: First, the ground-state geometry of the molecule is optimized using a suitable DFT functional and basis set. nih.gov

TD-DFT Calculation: Using the optimized geometry, a single-point TD-DFT calculation is performed to compute the lowest singlet vertical excitation energies and oscillator strengths. nih.gov

Spectrum Generation: The calculated excitation energies (often converted to wavelengths in nanometers) and oscillator strengths are then used to generate a theoretical spectrum. This is typically done by fitting a Gaussian or Lorentzian function to each electronic transition to simulate the broadening of spectral lines observed in experiments. nih.govreddit.com

While ab initio TD-DFT calculations are a common method for predicting electronic spectra, the accuracy can be influenced by the choice of functional and the inclusion of solvent effects, which can be modeled using a polarizable continuum model (PCM). nih.govnih.gov

Aromaticity Analysis of Azepine Rings

The concept of aromaticity is crucial in understanding the stability and reactivity of cyclic compounds. For the unsaturated counterpart of the azepane ring, the azepine ring, computational methods are employed to determine its aromatic character. The aromaticity of 1H-azepine has been a subject of theoretical investigation.

Computational studies, including geometrical and energetic DFT calculations, as well as Gauge-Including Atomic Orbital (GIAO) and Nucleus-Independent Chemical Shift (NICS) calculations, have been performed on 1H-azepine and its protonated form. researchgate.net These studies have concluded that the neutral 1H-azepine molecule is antiaromatic. researchgate.net This antiaromatic character is attributed to the presence of 8 π-electrons in the cyclic system, which follows the 4n Huckel rule for antiaromaticity.

In contrast, the cation of 1H-azepine is found to be aromatic. researchgate.net This phenomenon, termed homoheteroaromaticity, arises from the protonation of the nitrogen atom, which alters the electronic structure of the ring. The resulting cation possesses a delocalized system of π-electrons that imparts aromatic stability. The calculated NICS values, a common magnetic criterion for aromaticity, support these findings. Negative NICS values are indicative of aromaticity, while positive values suggest antiaromaticity. unirioja.es

The planarity of the ring system is also a key factor in determining aromaticity. The boat-like conformation of 1H-azepine disrupts the continuous overlap of p-orbitals, which is a prerequisite for aromaticity. Theoretical calculations have explored the optimized geometries and torsional angles of the azepine ring to understand its deviation from planarity. researchgate.net

| Compound | Aromaticity | Key Computational Findings |

| 1H-Azepine | Antiaromatic | 8 π-electron system, non-planar boat conformation. researchgate.net |

| 1H-Azepine Cation | Aromatic | Exhibits homoheteroaromaticity upon protonation. researchgate.net |

Mechanistic Pathway Calculations using DFT

Density Functional Theory (DFT) is a powerful computational tool for investigating reaction mechanisms, providing insights into the energies of reactants, transition states, and products. For azepane derivatives, DFT calculations can elucidate potential reaction pathways, such as ring-opening reactions, substitutions, or rearrangements.

While specific mechanistic pathway calculations for this compound are not extensively documented, DFT studies on related heterocyclic systems can provide a framework for understanding its reactivity. For instance, DFT has been used to study the mechanism of stereoselective synthesis of cyclobutanes from the contraction of pyrrolidines, a process that involves the cleavage of C-N bonds and the formation of radical intermediates. acs.org Such computational approaches could be applied to predict the behavior of this compound in various chemical transformations.

The reactivity and stability of the azepane ring have been investigated using meta-hybrid DFT methods. nih.govacs.org These studies compute molecular global reactivity descriptors, such as Fukui functions and frontier molecular orbitals (FMOs), to predict the most likely sites for nucleophilic or electrophilic attack. nih.govacs.org For this compound, the nitrogen atom and the carbon atom of the nitrile group would be key sites for reactivity.

DFT calculations can also be used to determine the activation energy barriers for different reaction pathways, thereby identifying the most favorable mechanism. For a hypothetical reaction involving this compound, DFT could be employed to model the transition state structures and calculate the associated energy barriers, offering a theoretical prediction of the reaction kinetics.

| Computational Method | Application to this compound | Insights Gained |

| DFT (B3LYP, M06-2X) | Mechanistic pathway analysis | Prediction of reaction intermediates, transition states, and activation energies. |

| FMO Analysis | Reactivity prediction | Identification of electrophilic and nucleophilic sites. |

| Fukui Function Calculation | Site selectivity | Determination of the most reactive atoms in the molecule. |

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are indispensable tools for exploring the three-dimensional structure and dynamic behavior of molecules like this compound. These methods allow for the investigation of conformational landscapes and the non-covalent interactions that govern supramolecular assembly.

Conformational Space Exploration of Azepane Derivatives

The seven-membered azepane ring is highly flexible and can adopt multiple low-energy conformations. Computational studies have shown that azepane, similar to its parent cycloheptane, can exist in various chair, boat, and twist-boat conformations. nih.govacs.org The presence of the nitrogen atom and the -C≡N substituent on the nitrogen in this compound influences the relative energies and populations of these conformers.

High-level electronic structure calculations have been performed to conduct a holistic conformational analysis of azepane. nih.govacs.org These studies reveal that the chair and twist-chair conformations are often the most stable. The specific conformation of this compound would be determined by a balance of steric and electronic effects introduced by the carbonitrile group.

Molecular dynamics (MD) simulations can be used to explore the conformational space of this compound over time, providing insights into the transitions between different conformers and their relative stabilities. By simulating the molecule in different environments, such as in a solvent or in the solid state, it is possible to understand how intermolecular interactions affect its conformational preferences.

| Conformation | Relative Stability | Influence of -CN Group |

| Chair | Generally among the most stable | May be influenced by dipole-dipole interactions and steric hindrance. |

| Twist-Chair | Often close in energy to the chair form | The bulky nitrile group could favor this less symmetric conformation. |

| Boat/Twist-Boat | Typically higher in energy | May be accessible at elevated temperatures or through specific intermolecular interactions. |

Supramolecular Self-Assembly Modeling

The carbonitrile group in this compound is a key functional group for directing supramolecular self-assembly. The nitrogen atom of the nitrile can act as a hydrogen bond acceptor, and the C≡N bond can participate in other non-covalent interactions, such as dipole-dipole and π-π stacking interactions.

Computational modeling can be used to predict and analyze the formation of supramolecular structures involving this compound. DFT calculations, in combination with analyses such as the non-covalent interaction (NCI) plot and quantum theory of atoms in molecules (QTAIM), can reveal the nature and strength of the intermolecular forces at play. researchgate.net Studies on other nitrile-containing molecules have shown the importance of unusual interactions, such as CN···π interactions, in the stability of supramolecular assemblies. researchgate.net

Molecular dynamics simulations can also be employed to model the self-assembly process itself. By simulating a system containing multiple this compound molecules, it is possible to observe the spontaneous formation of ordered aggregates and to characterize the resulting supramolecular structures. These simulations can provide valuable information on the thermodynamics and kinetics of the self-assembly process. The integration of aryl nitriles into crystalline solids has been shown to be a viable strategy for programming self-assembly and enabling post-synthetic modification. nih.gov

Advanced Research Applications of Azepane 1 Carbonitrile and Its Derivatives

Applications in Advanced Materials Science

The structural characteristics of the azepane ring, such as its conformational flexibility and its utility as a building block in larger molecular architectures, make it a subject of interest in the development of novel materials with advanced photophysical and structural properties.

Organic Light-Emitting Diodes (OLEDs) and Thermally Activated Delayed Fluorescence (TADF) Emitters

In the quest for more efficient and stable OLEDs, Thermally Activated Delayed Fluorescence (TADF) emitters have emerged as a key technology. TADF materials can harvest both singlet and triplet excitons for light emission, potentially enabling 100% internal quantum efficiency. The design of TADF molecules often involves creating a twisted structure with distinct donor and acceptor units to minimize the energy gap between the lowest singlet (S1) and triplet (T1) excited states (ΔEST).

The azepine moiety has been successfully incorporated into the design of high-performance TADF emitters. Its twisted, seven-membered ring structure can effectively separate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which is crucial for achieving a small ΔEST and facilitating the reverse intersystem crossing (RISC) process.

Recent research has demonstrated novel TADF emitters based on azepine-pyridine-carbonitrile structures. For instance, the emitter IDBmPPC, which features an iminodibenzyl (IDB) donor containing an azepine ring, exhibits a very small ΔEST of 0.03 eV and a high photoluminescence quantum yield (PLQY) of 95.8%. rsc.org An OLED device fabricated with IDBmPPC achieved a maximum external quantum efficiency (EQE) of 39.6%, a current efficiency of 130.1 cd A–1, and a power efficiency of 136.2 lm W–1. rsc.orgacs.org

Another innovative approach involves embedding an azepine donor into a boron–nitrogen system to create a multiple resonance TADF (MR-TADF) emitter known as TAzBN. wikipedia.orgescholarship.org The highly twisted conformation of TAzBN helps to suppress self-aggregation and quenching effects. This molecule achieves a narrow ΔEST of 0.03 eV and a rapid RISC rate of 8.50 × 105 s−1. wikipedia.orgescholarship.org OLEDs based on TAzBN have demonstrated a remarkable maximum EQE of 27.3%. wikipedia.orgescholarship.org

Table 1: Performance of Azepine-Based TADF Emitters in OLEDs

| Emitter | ΔEST (eV) | PLQY (%) | Max EQE (%) | Max Current Efficiency (cd A⁻¹) | Max Power Efficiency (lm W⁻¹) |

|---|---|---|---|---|---|

| IDBmPPC | 0.03 | 95.8 | 39.6 | 130.1 | 136.2 |

Dye-Sensitized Solar Cells (DSSCs)

Dye-sensitized solar cells (DSSCs) are a type of photovoltaic device that uses a photosensitizer adsorbed onto a wide-bandgap semiconductor to generate electricity. lifechemicals.com The efficiency of a DSSC is highly dependent on the properties of the organic dye, which typically features a donor-π-bridge-acceptor (D-π-A) structure. This design facilitates intramolecular charge separation and the effective injection of electrons into the semiconductor's conduction band.

Molecular Organic Frameworks (MOFs) and Coordination Complexes

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. They are known for their high porosity, large surface areas, and tunable structures, making them promising for applications in gas storage, separation, and catalysis.

The synthesis of MOFs relies on the principles of reticular chemistry, where the geometry of the organic linker and the coordination preference of the metal ion dictate the final topology of the framework. There is no specific research detailing the use of Azepane-1-carbonitrile as a primary ligand in the construction of MOFs in the reviewed literature. However, nitrogen-containing heterocycles are common building blocks for MOF ligands. The azepane ring, functionalized with coordinating groups like carboxylic acids or pyridyls, could potentially be used to create novel linkers. The nitrile group in this compound could also be involved in coordination or post-synthetic modification within a framework. The conformational flexibility of the seven-membered ring might lead to the formation of unique and potentially dynamic framework structures.

Catalysis Research Involving Azepane Ligands

The azepane scaffold is a valuable structural motif in the design of ligands for both transition metal catalysis and organocatalysis, where it can influence the steric and electronic environment of a catalytic center.

Ligand Design in Transition Metal Catalysis (e.g., Pincer Complexes)

Transition metal catalysis is a cornerstone of modern synthetic chemistry, enabling a wide array of chemical transformations. The performance of a metal catalyst is critically dependent on the ligands that coordinate to the metal center. These ligands modulate the metal's reactivity, stability, and selectivity.

The azepane ring can be incorporated into the structure of ligands for various transition metals. For example, Pd(II)-catalyzed enantioselective α-C-H coupling reactions have been developed using chiral phosphoric acids as anionic ligands for the functionalization of a range of cyclic amines, including azepanes. acs.org Such reactions are pivotal for creating chiral alkylamines, which are important structural elements in pharmaceuticals. acs.org

While not specifically documented as "pincer" complexes in the provided research, azaphosphatrane ligands, which feature a cage-like structure that can encapsulate a nitrogen atom, have been modified and used in coordination chemistry. escholarship.org These ligands are employed in palladium-catalyzed cross-coupling reactions, and their electronic and steric properties can be finely tuned. escholarship.org The design of sophisticated ligands that do more than act as simple spectators is a key area of research, with a focus on ligands that are responsive to external stimuli or participate directly in the catalytic cycle. researchgate.net

Organocatalytic Applications (e.g., in Asymmetric Reactions)

Organocatalysis, the use of small organic molecules as catalysts, has become a powerful tool for asymmetric synthesis, avoiding the use of potentially toxic or expensive metals. rsc.orgrsc.org The synthesis of enantiomerically pure compounds is of paramount importance, particularly in medicinal chemistry.

A significant application involving the azepane structure is the enantioselective organocatalyzed domino synthesis of azepane moieties themselves. rsc.org Researchers have developed a "temporary-bridge" strategy using an annulation of α-ketoamides with enals to construct optically active oxygen-bridged azepanes. rsc.org This cascade reaction forms three new chemical bonds and up to four stereogenic centers with high selectivity. The resulting bicyclic products can be further transformed into synthetically valuable azepanone, azepanol, or azepanedione derivatives. rsc.org This represents the first organocatalyzed method to access the azepane ring system in an optically active form, addressing a significant challenge in the synthesis of medium-sized rings. rsc.org

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| ISBmPPC |

| IDBmPPC |

| TAzBN |

| Azepanone |

| Azepanol |

| Azepanedione |

Chemoenzymatic Catalysis for Asymmetric Synthesis

Chemoenzymatic synthesis merges the selectivity of biocatalysts with the practicality of traditional chemical reactions to achieve efficient and highly specific molecular transformations. This approach has been successfully applied to the asymmetric synthesis of chiral azepane derivatives, which are valuable building blocks for pharmaceuticals.

Researchers have developed methods to generate enantioenriched 2-aryl azepanes using a sequential process that begins with biocatalytic reduction. acs.orgnih.gov In this key step, enzymes such as imine reductases (IREDs) or monoamine oxidases are employed for the asymmetric reductive amination or deracemization of precursor molecules, establishing the crucial stereocenter. acs.orgnih.gov Following the enzymatic step, the resulting chiral amine is converted into an N'-aryl urea. This intermediate then undergoes a base-mediated rearrangement, where the aryl group is transferred stereospecifically to the 2-position of the azepane ring. nih.gov This combined chemoenzymatic strategy provides access to previously hard-to-make enantioenriched 2,2-disubstituted azepanes. acs.orgnih.gov

Other enzymatic approaches have utilized ω-transaminases, which are capable of producing a wide range of optically pure amine compounds. acs.org A one-pot chemoenzymatic method has been developed where a promiscuous transaminase converts diketoacids into α-amino acids, which then undergo spontaneous cyclization and a stereocontrolled chemical reduction to yield a variety of azacyclic non-canonical amino acids, including those with an azepane core. chemrxiv.org

| Enzyme Class | Role in Azepane Synthesis | Example Application |

| Imine Reductases (IREDs) | Asymmetric reductive amination of cyclic imines. | Generation of enantioenriched 2-aryl azepanes. acs.orgresearchgate.net |

| Monoamine Oxidases (MAOs) | Deracemization of racemic azepane precursors. | Biocatalytic preparation of chiral benzazepines. nih.govresearchgate.net |

| ω-Transaminases | Asymmetric synthesis of chiral amines from ketones. | One-pot synthesis of azacyclic non-canonical amino acids. acs.orgchemrxiv.org |

Research in Peptide and Biomaterials Science

The conformational flexibility of the seven-membered azepane ring, when incorporated into larger molecules, provides a powerful tool for influencing molecular architecture. This has led to significant research in peptide science and the design of novel biomaterials.

In peptide chemistry, controlling the three-dimensional folding is critical for biological activity. The β-turn is a common secondary structure element that governs many protein-protein interactions. Azepane-derived quaternary amino acids have been identified as potent inducers of β-turns in short peptide sequences.

A systematic study using molecular modeling, NMR spectroscopy, and X-ray crystallography has demonstrated that incorporating a diastereopure azepane-derived amino acid is highly effective at stabilizing β-turn conformations. The efficacy of this induction is dependent on its position within the peptide chain; placement at the i+1 position of a tetrapeptide model was shown to be optimal for promoting the turn. This effect was robust and compatible with various other amino acids (such as alanine, leucine, and serine) at the adjacent i+2 position. However, significant branching on the side chain of the i+2 residue, as with valine, can disrupt the formation of the β-turn.

These findings establish azepane-based amino acids as strong β-turn inducers, providing a foundational tool for designing novel peptide-based bioactive molecules, catalysts, and biomaterials.

Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but often with improved properties, such as enhanced stability against enzymatic degradation. The azepane scaffold is a valuable component in this field. By constraining the side chains of amino acids within the azepane ring system, it is possible to limit the number of low-energy conformations the molecule can adopt. This conformational restriction can lead to more potent and receptor-selective ligands.

Azepinone-constrained amino acids, for example, have been synthesized and used to mimic aromatic amino acids like Phenylalanine (Phe) and Tyrosine (Tyr). These azepinone mimics serve as versatile building blocks in peptidomimetic design. Their incorporation into peptide sequences has demonstrated the potential for developing novel pharmacological probes and drug candidates with tailored biological activities.

The ability of azepane derivatives to induce specific secondary structures in peptides is directly applicable to the field of biomaterials. The self-assembly of peptides into well-defined supramolecular structures is a cornerstone of developing functional, bio-inspired materials.

Research has shown that tetrapeptide models containing an azepane-based β-turn inducer can self-assemble into higher-order structures, such as supramolecular helical arrangements in the solid state, while still maintaining the core β-turn conformation. This controlled self-assembly can be harnessed to create novel biomaterials. For instance, the formation of nanofibers from self-assembling peptides can create surfaces with specific properties, such as anti-sticking and anti-fouling capabilities, which have applications in inhibiting bacterial growth. The predictable conformational control offered by the azepane scaffold makes it a promising tool for the rational design of new catalysts and advanced biomaterials.

Role as a Key Synthetic Building Block in Organic Synthesis

The azepane ring is not only a functional component but also a versatile foundational scaffold in organic synthesis. Its derivatives, including this compound, serve as key starting materials for constructing a wide range of more complex and biologically active molecules.

The azepane framework is present in numerous pharmaceutical compounds and natural products, highlighting its importance as a synthetic precursor. The ability to introduce specific substituents onto the flexible azepane ring is crucial for effective drug design, as this conformational diversity often dictates biological activity.

Azepane derivatives are fundamental building blocks for a variety of drugs, including antidepressants, antipsychotics, and antihistamines. For instance, the oral blood glucose-lowering drug Tolazamide and the potent histamine antagonist Azelastine both contain the azepane substructure. Furthermore, the naturally occurring metabolite (-)-balanol, which contains an azepane ring, has been used as a scaffold for developing potential antitumor agents. The development of robust synthetic routes, such as the asymmetric synthesis of (2S,5S)-5-substituted-azepane-2-carboxylate derivatives, provides flexible and scalable access to these key intermediates, enabling their use in drug discovery projects and the creation of complex chemical libraries. nih.gov

| Compound | Class/Application | Role of Azepane |

| Tolazamide | Antidiabetic Drug | Core structural component. |

| Azelastine | Histamine Antagonist | Core structural component. |

| (-)-Balanol | Natural Product / Kinase Inhibitor | Serves as a scaffold for antitumor drug development. |

| (2S,5S)-5-substituted-azepane-2-carboxylate | Chiral Intermediate | Versatile precursor for complex drug molecules. nih.gov |

Building Blocks for Diverse Organic Compounds

This compound serves as a key intermediate and building block in the synthesis of more complex and functionally diverse organic compounds, particularly those with pharmaceutical applications. The azepane scaffold is present in numerous approved drugs and bioactive molecules, highlighting its importance in medicinal chemistry. researchgate.netlifechemicals.comwikipedia.orgnih.gov The unique three-dimensional structure of the azepane ring allows for the exploration of a broader chemical space compared to more common five- and six-membered rings like pyrrolidine and piperidine (B6355638). nih.govmanchester.ac.uk

The nitrile group in this compound is a versatile functional group that can be transformed into a variety of other functionalities, such as amines, carboxylic acids, and tetrazoles. These transformations are fundamental in the construction of more elaborate molecular architectures. For instance, the reduction of the nitrile group can yield a primary amine, which can then be further functionalized through acylation, alkylation, or other amine-based reactions.

While specific examples detailing the extensive use of this compound as a starting material are not broadly available in publicly accessible literature, the general synthetic utility of the azepane ring is well-established. Researchers have developed numerous strategies for the synthesis of substituted azepanes, which in turn are used to create analogues of existing drugs or entirely new chemical entities. nih.govmanchester.ac.uk The functionalization of the azepane ring can be crucial for modulating the bioactivity and pharmacokinetic properties of a molecule. lifechemicals.com

Below is an interactive data table summarizing the properties of this compound.

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₇H₁₂N₂ |

| Molecular Weight | 124.18 g/mol |

| CAS Number | 5321-89-1 |

| Canonical SMILES | C1CCN(CC1)C#N |

Biotransformation and Enzymatic Degradation Studies

The study of how synthetic compounds are metabolized by biological systems is crucial for drug development and environmental science. Understanding the biotransformation and enzymatic degradation of azepane derivatives provides insights into their metabolic fate, potential toxicity, and environmental persistence.

Enzymatic Hydrolysis of Azepane Derivatives (e.g., Azepane-1-carboxylic acid degradation)

The enzymatic hydrolysis of the nitrile group in this compound is a key initial step in its biological degradation. This reaction is catalyzed by nitrilase enzymes, which convert nitriles directly to carboxylic acids and ammonia in a single step. This process is significant as it transforms the relatively inert nitrile group into a more reactive carboxylic acid, Azepane-1-carboxylic acid.

Following the formation of Azepane-1-carboxylic acid, further degradation can occur. The stability of the azepane ring itself becomes the determining factor for its complete breakdown.

Identification of Enzymatic Degradation Pathways

The complete enzymatic degradation of the azepane ring is a more complex process that would likely involve a series of oxidation and ring-opening reactions catalyzed by various microbial enzymes. While specific degradation pathways for Azepane-1-carboxylic acid have not been detailed in the available literature, insights can be drawn from the microbial degradation of other cyclic amines and N-heterocyclic compounds.

Microorganisms possess a diverse array of enzymes, such as monooxygenases and dehydrogenases, that can initiate the breakdown of cyclic structures. The degradation pathway would likely commence with the hydroxylation of the azepane ring, followed by further oxidation to create unstable intermediates that can undergo spontaneous or enzyme-catalyzed ring cleavage. The resulting linear fragments would then be funneled into central metabolic pathways of the microorganism.

The identification of such pathways is critical for assessing the environmental impact of azepane-containing compounds and for developing bioremediation strategies for contaminated sites. Further research is needed to isolate and characterize the specific enzymes and microorganisms capable of degrading the azepane scaffold and to elucidate the complete metabolic pathways involved.

Future Directions and Emerging Research Avenues for Azepane 1 Carbonitrile

Development of Novel and Sustainable Synthetic Routes

The synthesis of azepane derivatives is a topic of considerable interest for synthetic organic chemists. researchgate.net Future efforts are geared towards developing more environmentally friendly and efficient synthetic methodologies. While various strategies exist for constructing the azepane core, including ring-closing and ring-expansion reactions, there is a continuous need for innovation. researchgate.netresearchgate.net A recent photochemical strategy has been reported for preparing complex azepanes from simple nitroarenes, involving a dearomative ring expansion mediated by blue light at room temperature. manchester.ac.uknih.gov This transforms a six-membered ring into a seven-membered one, followed by hydrogenolysis to yield the azepane. manchester.ac.uknih.gov The development of novel synthetic methods is expected to provide access to new azepane derivatives with valuable pharmacological profiles. researchgate.net

| Synthetic Approach | Description | Key Advantages |

| Photochemical Ring Expansion | Blue light-mediated dearomative ring expansion of nitroarenes to form the azepane ring system. manchester.ac.uknih.gov | Utilizes mild, room temperature conditions and provides access to complex azepanes in two steps. manchester.ac.uknih.gov |

| Formal 1,3-Migration | α-Imino rhodium carbene initiates a formal 1,3-migration of hydroxy and acyloxy groups, followed by selective annulation to form azepane derivatives. nih.gov | Offers a time-saving procedure with good functional group tolerance. nih.gov |

| Tethered Aminohydroxylation | Osmium-catalyzed tethered aminohydroxylation of sugar-derived aroyloxycarbamates for the stereoselective synthesis of highly hydroxylated azepane derivatives. acs.org | Provides complete regio- and stereocontrol in the formation of the new C–N bond. acs.org |

Advanced Mechanistic Insights into Azepane Reactivity